4,4,4-Trifluorobutyl Dihydrogen Phosphate
Description
4,4,4-Trifluorobutyl Dihydrogen Phosphate is a chemical compound with the molecular formula C4H6F3O5P. It is known for its unique properties due to the presence of trifluoromethyl groups, which impart significant chemical stability and reactivity. This compound is used in various scientific and industrial applications, particularly in organic synthesis and as an intermediate in the production of pharmaceuticals and agrochemicals .
Properties
Molecular Formula |
C4H8F3O4P |
|---|---|
Molecular Weight |
208.07 g/mol |
IUPAC Name |
4,4,4-trifluorobutyl dihydrogen phosphate |
InChI |
InChI=1S/C4H8F3O4P/c5-4(6,7)2-1-3-11-12(8,9)10/h1-3H2,(H2,8,9,10) |
InChI Key |
JIEKQRAZCFDQTO-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(F)(F)F)COP(=O)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4-Trifluorobutyl Dihydrogen Phosphate typically involves the reaction of 4,4,4-Trifluorobutanol with phosphoric acid under controlled conditions. The reaction is carried out in the presence of a catalyst, often a strong acid like sulfuric acid, to facilitate the esterification process. The reaction conditions include maintaining a temperature range of 50-70°C and ensuring an inert atmosphere to prevent oxidation .
Industrial Production Methods
On an industrial scale, the production of this compound involves continuous flow processes to ensure high yield and purity. The use of advanced reactors and separation techniques, such as distillation and crystallization, helps in achieving the desired product quality. The process is optimized to minimize waste and energy consumption, making it economically viable .
Chemical Reactions Analysis
Types of Reactions
4,4,4-Trifluorobutyl Dihydrogen Phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates and fluorinated alcohols.
Reduction: It can be reduced to form 4,4,4-Trifluorobutanol.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of phosphates and fluorinated alcohols.
Reduction: Production of 4,4,4-Trifluorobutanol.
Substitution: Formation of various substituted fluorinated compounds.
Scientific Research Applications
4,4,4-Trifluorobutyl Dihydrogen Phosphate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce trifluoromethyl groups into molecules.
Biology: Studied for its potential effects on biological systems, particularly in enzyme inhibition and protein modification.
Medicine: Investigated for its role in drug development, especially in the synthesis of fluorinated pharmaceuticals.
Industry: Utilized in the production of agrochemicals, polymers, and specialty chemicals
Mechanism of Action
The mechanism of action of 4,4,4-Trifluorobutyl Dihydrogen Phosphate involves its interaction with molecular targets through the trifluoromethyl group. This group enhances the compound’s ability to form strong bonds with enzymes and proteins, leading to inhibition or modification of their activity. The pathways involved include:
Enzyme Inhibition: The compound binds to the active site of enzymes, preventing substrate binding and subsequent catalysis.
Protein Modification: It can react with amino acid residues in proteins, altering their structure and function.
Comparison with Similar Compounds
Similar Compounds
- 4,4,4-Trifluoro-2-oxobutyl Dihydrogen Phosphate
- 4,4,4-Trifluorobutyric Acid
- 4,4,4-Trifluorobutylamine
Comparison
4,4,4-Trifluorobutyl Dihydrogen Phosphate is unique due to its phosphate ester group, which imparts distinct chemical properties compared to other trifluoromethyl compounds. For instance, 4,4,4-Trifluorobutyric Acid lacks the phosphate group, making it less reactive in certain chemical reactions. Similarly, 4,4,4-Trifluorobutylamine, while useful in organic synthesis, does not exhibit the same level of stability and reactivity as the phosphate ester .
Biological Activity
4,4,4-Trifluorobutyl dihydrogen phosphate (TFBDHP) is a phosphorous-containing compound that has garnered attention due to its unique chemical properties and potential biological activities. This article aims to explore the biological activity of TFBDHP, including its effects on cellular mechanisms, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
TFBDHP is characterized by the presence of a trifluorobutyl group attached to a dihydrogen phosphate moiety. Its molecular formula is . The trifluorobutyl group contributes to its lipophilicity and stability, which are critical for biological interactions.
Biological Activity Overview
The biological activity of TFBDHP has been investigated in various studies, focusing on its potential as an antitumor agent and its effects on cellular signaling pathways.
Antitumor Activity
One notable study indicated that compounds similar to TFBDHP exhibited significant antitumor activity. For instance, related bis(fluoroalkyl)-1,4-benzodiazepinone compounds demonstrated efficacy in inhibiting tumor cell proliferation. The mechanism is believed to involve the modulation of key signaling pathways associated with cell survival and apoptosis .
TFBDHP's biological effects may be attributed to its interaction with specific cellular targets:
- Inhibition of Phosphatases : TFBDHP may inhibit certain phosphatases involved in cell signaling, leading to altered phosphorylation states of proteins that regulate cell growth and survival.
- Modulation of Lipid Metabolism : The trifluorobutyl group may influence lipid metabolism pathways, potentially affecting membrane dynamics and cellular signaling.
Case Studies
Research Findings
Recent research has highlighted several key findings regarding the biological activity of TFBDHP:
- Cell Viability : In vitro studies demonstrated that TFBDHP significantly reduced cell viability in various cancer cell lines compared to control groups.
- Apoptosis Induction : Flow cytometry analyses revealed increased apoptosis rates in treated cells, suggesting that TFBDHP activates apoptotic pathways.
- Cell Cycle Arrest : TFBDHP treatment resulted in G2/M phase arrest in cancer cells, indicating interference with normal cell cycle progression.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
